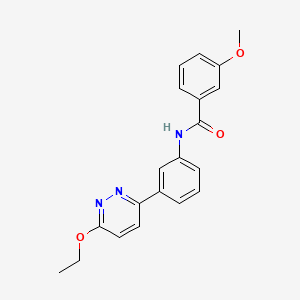

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide

Descripción

“N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide” is a benzamide derivative featuring a pyridazine core substituted with an ethoxy group at position 6 and a phenyl ring at position 3. The phenyl ring is further substituted with a 3-methoxybenzamide moiety.

Synthesis routes for analogous compounds involve coupling reactions between carboxylic acid derivatives and amines using reagents like PyClU or EDCI (e.g., ). The ethoxypyridazinyl group may enhance solubility and bioavailability compared to bulkier substituents, while the methoxy group on the benzamide could influence binding affinity through electronic effects .

Propiedades

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-3-26-19-11-10-18(22-23-19)14-6-4-8-16(12-14)21-20(24)15-7-5-9-17(13-15)25-2/h4-13H,3H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURLWIGIJOVEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 3-(6-ethoxypyridazin-3-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.

Aplicaciones Científicas De Investigación

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to the active site of an enzyme or receptor, leading to changes in its activity and subsequent biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their pharmacological profiles:

Table 1: Comparison of Structural Analogs

Key Findings:

Hsp90 Inhibition : Chroman-based analogs (e.g., 31b) demonstrate Hsp90 inhibitory activity, suggesting that the methoxybenzamide moiety contributes to target binding. The pyridazine core in the target compound may offer similar binding interactions but with improved solubility due to the ethoxy group .

CNS Penetration: Piperazine-linked benzamides (e.g., compound 7) exhibit nanomolar D4 receptor affinity and optimal logP values (2.37–2.55) for CNS penetration. The target compound’s ethoxypyridazinyl group may similarly balance lipophilicity for brain uptake .

Antimicrobial Activity: Pyrazole-substituted benzamides (e.g., 5g) show antimicrobial properties, with FTIR and NMR data confirming structural integrity.

Synthetic Flexibility : Derivatives like 3a () highlight the versatility of 3-methoxybenzamide as a scaffold for coupling with diverse amines, enabling rapid SAR exploration .

Research Implications and Structural Insights

- Substituent Effects :

- Methoxy Position : The 3-methoxy group on benzamide is conserved across analogs, likely due to its role in hydrogen bonding or π-π stacking with target proteins .

- Heterocyclic Cores : Pyridazine (target compound) vs. chroman (31b) vs. pyrazole (5g) cores influence solubility, selectivity, and binding modes. Pyridazine’s nitrogen-rich structure may enhance interactions with polar receptor pockets .

- Pharmacokinetics : Ethoxy and methoxy groups improve metabolic stability compared to halogenated analogs (e.g., 3,4-difluoro in ), as seen in compound 7’s in vivo CNS penetration .

Actividad Biológica

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Molecular Formula : C18H20N4O2

Molecular Weight : 324.38 g/mol

CAS Number : 251647-48-0

The compound features a pyridazine moiety that is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The methoxybenzamide structure contributes to its potential effectiveness as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide exhibits significant anticancer properties. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. It demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In animal models, the compound has shown anti-inflammatory effects, reducing edema and pain in induced inflammation conditions. This activity is likely mediated by the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Case Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 15 µM for MCF-7 and 20 µM for A549 cells.

- Animal Model Study for Inflammation : In a rat model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic pathways for N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyridazine ring via cyclization of a diaminomaleonitrile precursor under acidic conditions.

- Step 2: Functionalization with an ethoxy group at the 6-position of pyridazine using ethyl bromide or similar alkylating agents in the presence of a base (e.g., K₂CO₃).

- Step 3: Coupling of the ethoxypyridazine intermediate with 3-methoxybenzoyl chloride via amide bond formation, mediated by coupling reagents like HBTU or PyClU in anhydrous dichloromethane or THF .

Key intermediates include 6-ethoxypyridazin-3-amine and 3-methoxybenzoyl chloride. Purity is confirmed via NMR (¹H/¹³C) and HRMS .

Q. How is the structural integrity of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide validated post-synthesis?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 8.2–8.5 ppm for pyridazine protons; δ 3.8–4.1 ppm for ethoxy/methoxy groups).

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 380.1542).

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O from ethoxy/methoxy groups) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Enzyme Inhibition Assays: Use recombinant kinases or proteases (e.g., EGFR, Hsp90) to assess inhibitory activity (IC₅₀ values).

- Cell Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects.

- Binding Affinity Studies: Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target receptors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Modification of Substituents: Replace the ethoxy group with methoxy, chloro, or sulfonyl groups to assess impact on bioactivity.

- Scaffold Hopping: Synthesize analogs with pyrimidine or triazole cores instead of pyridazine to probe scaffold flexibility.

- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs (e.g., methoxy group interactions) .

Example: Analogues with 3-cyanopyridine substitutions (as in ) showed enhanced D4 receptor selectivity .

Q. What strategies resolve contradictory data in biological activity across studies?

- Dose-Response Repetition: Conduct assays in triplicate across multiple cell lines to rule out variability.

- Metabolic Stability Testing: Use liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) explains inconsistent in vivo vs. in vitro results.

- Target Engagement Validation: Employ CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. How can in vivo pharmacokinetics and blood-brain barrier (BBB) penetration be optimized?

- LogP Adjustment: Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to 2.0–2.5, improving CNS penetration (see for PET tracer design).

- Prodrug Strategies: Mask the amide group with cleavable esters to enhance oral bioavailability.

- Radiolabeling: Use carbon-11 or fluorine-18 isotopes (e.g., [¹¹C]methoxy group) for real-time PET imaging of biodistribution .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking: AutoDock Vina or Glide to model interactions with receptors (e.g., D4 dopamine receptor in ).

- Molecular Dynamics (MD): GROMACS simulations to assess stability of ligand-receptor complexes over 100 ns trajectories.

- Free Energy Calculations: MM/GBSA to estimate binding affinities and validate against experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.